5-Bromodecane
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Overview
Description
5-Bromodecane is an organic compound with the molecular formula C10H21Br. It is a member of the alkyl halides family, specifically a bromoalkane, where a bromine atom is attached to the fifth carbon of a decane chain. This compound is known for its chiral properties due to the presence of a chirality center at the fifth carbon, making it an interesting subject for stereochemistry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromodecane can be synthesized through various methods. One common approach involves the free-radical addition of hydrogen bromide to 1-decene, resulting in anti-Markovnikov addition and the formation of this compound . Another method includes the treatment of decanol with hydrobromic acid and sulfuric acid, which facilitates the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale free-radical reactions due to their efficiency and cost-effectiveness. The reaction conditions typically include controlled temperatures and the presence of radical initiators to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Commonly with nucleophiles such as hydroxide ions, cyanide ions, and amines, leading to the formation of alcohols, nitriles, and amines, respectively.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination: Alkenes.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
5-Bromodecane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromodecane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of chemical structures. This reactivity is leveraged in various synthetic applications to introduce the decyl group into target molecules. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1-Bromodecane: Another bromoalkane with the bromine atom attached to the first carbon.
1-Bromododecane: A longer-chain bromoalkane with the bromine atom on the first carbon of a twelve-carbon chain.
5-Bromododecane: Similar to 5-bromodecane but with a longer carbon chain.
Uniqueness
This compound is unique due to its chirality, which is not present in 1-bromodecane or 1-bromododecane. This chirality makes it a valuable compound for stereochemical studies and applications where enantiomeric purity is crucial .
Properties
CAS No. |
62065-03-6 |
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Molecular Formula |
C10H21Br |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
5-bromodecane |
InChI |
InChI=1S/C10H21Br/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
ROBQXJZTQUHTLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)Br |
Origin of Product |
United States |
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